Benzophenone Photoprobe Enables Covalent Photoaffinity Labeling, a Function Absent in Clinically Used Inhibitors
Carbonic anhydrase inhibitor 4 (photoprobe 3) incorporates a benzophenone photophore that undergoes UV light-induced crosslinking to hCA II. This function is completely absent in the standard clinical inhibitor acetazolamide (AZA). In direct comparative PAL experiments, photoprobe 3 covalently labeled hCA II upon irradiation at 366 nm, enabling MS-based identification of the binding residue Ala134 [1]. Acetazolamide, lacking a photoreactive moiety, cannot be used for such covalent labeling studies [2].
| Evidence Dimension | Photoreactive covalent crosslinking capability |
|---|---|
| Target Compound Data | Covalent labeling of hCA II upon UV (366 nm) irradiation; MS confirmed binding to Ala134 |
| Comparator Or Baseline | Acetazolamide: No photoreactive moiety; no covalent labeling possible |
| Quantified Difference | Qualitative functional difference |
| Conditions | hCA II incubated with inhibitor, UV irradiation at 366 nm, followed by MS analysis [1] |
Why This Matters
For research groups requiring target identification or binding site mapping, the photoprobe functionality is a non-negotiable technical requirement that standard therapeutic inhibitors cannot satisfy.
- [1] Pagnozzi, D.; Pala, N.; Biosa, G.; Dallocchio, R.; Dessì, A.; Singh, P. K.; Rogolino, D.; Di Fiore, A.; De Simone, G.; Supuran, C. T.; Sechi, M. Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Med. Chem. Lett. 2022, 13 (2), 271–277. View Source
- [2] Supuran, C. T. How many carbonic anhydrase inhibition mechanisms exist? J. Enzyme Inhib. Med. Chem. 2016, 31 (3), 345–360. View Source
